2-methyl-2-(propan-2-yl)propanedioic acid
Description
Contextualization within Substituted Propanedioic Acid Chemistry
Propanedioic acid, more commonly known as malonic acid, is a fundamental dicarboxylic acid with the structure CH₂(COOH)₂. britannica.com Its derivatives, particularly those substituted at the central carbon atom (the C2 position), are pivotal intermediates in organic synthesis. The reactivity of the methylene (B1212753) group in malonic acid allows for the introduction of one or two substituent groups, leading to a vast array of mono- and disubstituted propanedioic acids. britannica.com
These substituted malonic acids are valuable precursors for the synthesis of a wide range of organic compounds, including amino acids, barbiturates, and other bioactive molecules. britannica.com The specific nature of the substituents on the alpha-carbon significantly influences the physical, chemical, and biological properties of the resulting molecules.
Historical Perspectives on Geminally Disubstituted Propanedioic Acids
The history of geminally disubstituted propanedioic acids is intrinsically linked to the development of the malonic ester synthesis, a cornerstone of organic chemistry. This synthetic method, which emerged in the latter half of the 19th century, provides a reliable route to substituted acetic acids and other compounds. britannica.com The process typically involves the alkylation of diethyl malonate or a similar malonic ester. britannica.comyoutube.com
The ability to introduce two different alkyl groups onto the central carbon atom of the malonic ester, followed by hydrolysis and decarboxylation, has been a powerful tool for synthetic chemists for over a century. This has enabled the creation of a diverse library of geminally disubstituted carboxylic acids. While the historical focus has often been on the final carboxylic acid products, the geminally disubstituted propanedioic acids themselves are key intermediates in these transformations.
Structural and Configurational Considerations of 2-Methyl-2-(propan-2-yl)propanedioic Acid
The molecular structure of this compound is characterized by a central carbon atom bonded to a methyl group, an isopropyl group, and two carboxyl groups.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 75847-97-1 |
| Synonyms | 2-isopropyl-2-methylmalonic acid |
Data sourced from PubChem CID 13774999 nih.gov
A critical aspect of a molecule's structure is its stereochemistry. In the case of this compound, the central carbon atom is bonded to four different substituent groups: a methyl group, an isopropyl group, and two carboxyl groups. However, since two of the substituents are identical (carboxyl groups), the central carbon atom is not a stereocenter. Therefore, this molecule is achiral and does not exhibit enantiomerism.
The presence of the bulky isopropyl group alongside the methyl group on the central carbon atom introduces significant steric hindrance. This steric crowding influences the preferred conformation of the molecule, particularly the orientation of the two carboxyl groups. The rotational freedom around the carbon-carbon single bonds is restricted, leading to a more rigid structure compared to less substituted malonic acids. The molecule will adopt a conformation that minimizes the steric repulsion between the bulky substituents and the carboxyl groups. This steric hindrance can also impact the acidity of the carboxyl protons and the reactivity of the carboxyl groups.
Research Significance and Potential Academic Impact of this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its potential academic impact can be inferred from the broader applications of geminally disubstituted malonic acids.
These compounds are valuable as building blocks in organic synthesis. The presence of two distinct alkyl groups (methyl and isopropyl) and two carboxyl groups offers multiple points for further chemical modification. For instance, selective esterification or amidation of the carboxyl groups could lead to the synthesis of novel polyesters, polyamides, or other polymers with specific thermal or mechanical properties. The steric hindrance provided by the isopropyl and methyl groups could impart unique characteristics to these polymers.
Furthermore, the thermal decarboxylation of this compound would yield 2,3-dimethylbutanoic acid, a substituted carboxylic acid. This transformation highlights its role as a precursor to more complex molecular scaffolds. In the field of medicinal chemistry, the introduction of sterically demanding groups can influence the pharmacological profile of a drug molecule, and thus, this compound could serve as a starting material for the synthesis of new therapeutic agents.
Properties
CAS No. |
75847-97-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2 Propan 2 Yl Propanedioic Acid and Its Precursors
Classical and Contemporary Approaches to Alkylation of Malonate Esters
The cornerstone of synthesizing 2-methyl-2-(propan-2-yl)propanedioic acid lies in the sequential alkylation of a malonate ester, typically diethyl malonate. This classical approach has been refined over the years with contemporary modifications to improve selectivity and yield.
Diethyl Malonate Alkylation for Introduction of Isopropyl and Methyl Groups
The synthesis of the key precursor, diethyl 2-methyl-2-isopropylmalonate, is achieved through a stepwise alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with a methyl halide (e.g., methyl iodide or methyl bromide) in an S\textsubscript{N}2 reaction to yield diethyl 2-methylmalonate organicchemistrytutor.com.
The second alkyl group, the more sterically hindered isopropyl group, is then introduced. The diethyl 2-methylmalonate is deprotonated with a strong base to form a new enolate, which is subsequently alkylated with an isopropyl halide (e.g., isopropyl bromide). Due to the increased steric hindrance of the isopropyl group compared to a primary alkyl halide, this step can be more challenging and may require more forcing reaction conditions organicchemistrytutor.com. An alternative, though less common for secondary halides, is the conjugate addition to an alkylidenemalonate, a method more typically employed for tertiary alkyl groups to avoid elimination side reactions orgsyn.org.
A general representation of the sequential alkylation is as follows:
Methylation: Diethyl malonate is treated with a base like sodium ethoxide in ethanol, followed by the addition of methyl iodide to form diethyl 2-methylmalonate.
Isopropylation: The resulting diethyl 2-methylmalonate is then treated with a base, such as sodium ethoxide or potassium carbonate, followed by the addition of isopropyl bromide to yield diethyl 2-methyl-2-isopropylmalonate.
Finally, the disubstituted diethyl ester undergoes hydrolysis, typically under acidic or basic conditions, followed by decarboxylation upon heating, to yield this compound. However, it is important to note that hydrolysis of sterically hindered esters can be challenging and may require specific conditions to avoid unwanted side reactions like decarboxylation to the corresponding monoacid amelica.orgresearchgate.net.
Optimization of Reaction Conditions for Selective Substitution
Achieving selective mono- and subsequent di-alkylation is crucial for maximizing the yield of the desired unsymmetrically substituted product. A major challenge in malonic ester synthesis is the potential for dialkylation in the first step, or the failure of the second alkylation to proceed to completion wikipedia.org.
Several factors can be optimized to enhance selectivity:
Choice of Base: The selection of the base is critical. While sodium ethoxide in ethanol is traditionally used, other bases like potassium carbonate in a suitable solvent can also be employed. For the introduction of the second, more hindered alkyl group, a stronger base might be necessary to ensure complete deprotonation of the mono-substituted ester researchgate.net.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like dimethylformamide (DMF) are often used as they can accelerate S\textsubscript{N}2 reactions.
Reaction Temperature and Time: Careful control of the reaction temperature is essential. The initial methylation can often be carried out at room temperature or with gentle heating. The subsequent isopropylation might require elevated temperatures to overcome the higher activation energy due to steric hindrance organicchemistrytutor.com. Reaction times are monitored to ensure complete conversion at each step.
Stoichiometry of Reagents: The molar ratios of the malonic ester, base, and alkylating agent are carefully controlled. Using a slight excess of the malonic ester in the first alkylation can help to minimize the formation of the dialkylated byproduct. In the second alkylation, a slight excess of the alkylating agent may be used to drive the reaction to completion.
An example of optimized conditions for a similar dialkylation (ethylation of diethyl methylmalonate) involved using potassium carbonate as the base in DMF and heating the reaction mixture to ensure completion. The progress of the reaction was monitored by vapor phase chromatography (VPC) to determine the optimal reaction time.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| Diethyl 2-methylmalonate | Bromoethane | Potassium Carbonate | DMF | 50°C | > 3 days | Not specified |
Alkylation with Variably Substituted Halides
The malonic ester synthesis is versatile and allows for the use of a wide range of alkyl halides. Primary and methyl halides are the most reactive and give the best yields in S\textsubscript{N}2 reactions with the malonate enolate libretexts.org. Secondary halides, such as isopropyl bromide, react more slowly due to increased steric hindrance, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions organicchemistrytutor.comlibretexts.org.
The order of introduction of the alkyl groups is therefore important. It is generally more efficient to introduce the less sterically hindered group (methyl) first, followed by the more hindered group (isopropyl). This approach minimizes the steric hindrance for the initial alkylation and allows for more forcing conditions to be used for the second, more challenging alkylation.
Chemo- and Regioselective Synthesis of this compound
To achieve high chemo- and regioselectivity in the synthesis of unsymmetrically disubstituted malonic acids, multi-step pathways and the use of alternative protecting groups or ester derivatives can be employed. These strategies offer greater control over the reaction sequence and can lead to higher yields of the desired product.
Multi-Step Pathways from Simpler Precursors
Instead of a direct sequential dialkylation of diethyl malonate, a multi-step approach can provide better control. One such strategy involves the synthesis of a mono-substituted malonic acid, which is then subjected to a second alkylation. For instance, diethyl 2-methylmalonate can be synthesized and purified before proceeding to the introduction of the isopropyl group. This ensures that the starting material for the second alkylation is pure, which can lead to a cleaner reaction and easier purification of the final product.
Another multi-step approach could involve the Knoevenagel condensation of a ketone (acetone) with diethyl malonate to form an isopropylidene malonate, followed by a conjugate addition of a methyl group using an organocuprate reagent. This method is particularly useful for introducing sterically hindered groups orgsyn.org.
A general multi-step pathway could be outlined as:
Synthesis and purification of diethyl 2-methylmalonate.
Alkylation of diethyl 2-methylmalonate with isopropyl bromide under optimized conditions.
Hydrolysis of the resulting diethyl 2-methyl-2-isopropylmalonate to the dicarboxylic acid.
Careful decarboxylation, if necessary, to obtain the final product. It is important to control the conditions to avoid complete decarboxylation to the corresponding acetic acid derivative.
Use of Alternative Protecting Groups and Ester Derivatives
The use of different ester groups can influence the reactivity and selectivity of the alkylation reactions. For instance, using bulkier esters like di-tert-butyl malonate can introduce steric hindrance that might favor mono-alkylation. However, the subsequent hydrolysis of these sterically hindered esters can be challenging.
A more sophisticated approach involves using mixed esters or esters with different reactivities. For example, a benzyl ester could be used on one of the carboxyl groups. Benzyl esters can be selectively cleaved by hydrogenolysis, leaving other ester groups intact. This would allow for the selective modification of one of the carboxylic acid functionalities.
The use of mono-protected malonic acids, such as malonic acid monobenzyl ester or mono-tert-butyl ester, provides another route for controlled synthesis amelica.orgprepchem.com. These half-esters can be alkylated at the α-position, and the protecting group can be removed at a later stage. This strategy allows for the synthesis of unsymmetrically substituted malonic acids with high precision.
| Ester Group | Method of Cleavage | Advantages | Disadvantages |
|---|---|---|---|
| Ethyl | Acid or base hydrolysis | Readily available, common | Harsh cleavage conditions, can be difficult for hindered esters |
| tert-Butyl | Acid-catalyzed hydrolysis | Can be cleaved under milder acidic conditions | Steric hindrance can affect alkylation and hydrolysis |
| Benzyl | Hydrogenolysis | Mild and selective cleavage | Requires catalytic hydrogenation |
By employing these advanced synthetic methodologies, the targeted synthesis of this compound can be achieved with a high degree of control over the introduction of the methyl and isopropyl groups, leading to improved yields and purity of the final product.
Stereoselective Synthesis of Enantiomerically Pure this compound
Achieving enantiomeric purity in molecules with quaternary stereocenters is a key focus in modern synthetic chemistry, driven by the distinct biological activities often exhibited by different enantiomers. The stereoselective synthesis of this compound can be approached through several strategic methodologies, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
A common strategy for the synthesis of α,α-dialkylated carboxylic acids involves the use of chiral oxazolidinones, popularized by David Evans. In a hypothetical application to the synthesis of this compound, an oxazolidinone chiral auxiliary could be acylated with a suitable propanedioic acid monoester. The resulting imide can then be sequentially alkylated. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile (an isopropylating agent and then a methylating agent, or vice versa) to the opposite face. This process leads to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the imide removes the chiral auxiliary, which can often be recovered and reused, and reveals the chiral dicarboxylic acid monoester, which can then be hydrolyzed to the final product.
Another class of effective chiral auxiliaries is based on camphor derivatives. For instance, camphor-derived lactam auxiliaries have been shown to undergo highly diastereoselective mono- and dialkylations to form tertiary and quaternary centers. nih.gov The choice of metal counterion for the enolate (lithium or sodium) can even provide products with the opposite sense of asymmetric induction, offering a versatile route to either enantiomer of the target molecule. nih.gov
| Chiral Auxiliary Approach | Key Features | Potential Application to Target Synthesis | Example Diastereoselectivity (for analogous systems) |
| Evans Oxazolidinones | Formation of a rigid chelated enolate, face-shielding by the auxiliary's substituent. | Sequential alkylation of an N-acyl oxazolidinone derived from a propanedioic acid monoester. | >95% d.e. |
| Camphor-derived Lactams | High diastereoselectivity in mono- and dialkylations, potential for opposite enantiomer synthesis by changing the metal counterion. | Formation of a quaternary center through sequential alkylation of the auxiliary-attached substrate. | High d.e. reported for various alkylations. |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.
For the synthesis of molecules like this compound, the enantioselective α-alkylation of a malonic ester precursor is a key strategy. Phase-transfer catalysis (PTC) has emerged as a powerful tool for this purpose. In this method, a chiral phase-transfer catalyst, often a cinchona alkaloid derivative, transports the enolate of the malonic ester from the solid or aqueous phase to the organic phase where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur enantioselectively. An efficient synthesis of chiral malonates with quaternary carbon centers has been achieved with high chemical yields and excellent enantioselectivities using this approach. frontiersin.org
Another powerful strategy involves the dearomatization of phenols to create aza-quaternary carbon cyclohexadienones with excellent enantioselectivities, which can then be further transformed. nih.gov While not a direct route to the target acid, this demonstrates the power of asymmetric catalysis in constructing challenging quaternary centers.
| Catalytic System | Catalyst Type | Reaction | Potential Application | Reported Enantioselectivity (for analogous systems) |
| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | α-Alkylation of Malonic Esters | Enantioselective alkylation of a propanedioic acid diester with isopropyl and methyl halides. | Up to 98% ee |
| Chiral Phosphoric Acid | Brønsted Acid | Aminative Dearomatization of Phenols | Indirect route involving the creation of a quaternary carbon center. | >99% ee |
| Chiral Copper Hydride | Transition Metal Complex | C-C Bond-Forming Dearomatization of Pyridines | Indirect route for the formation of complex chiral structures. | High enantioselectivity |
For a dicarboxylic acid like this compound, classical resolution can be achieved by forming diastereomeric salts with a chiral amine, such as brucine or strychnine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the dicarboxylic acid.
Enzymatic resolution offers a greener and often more selective alternative. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture. For example, a racemic mixture of a diester precursor of this compound could be subjected to enzymatic hydrolysis. The lipase would selectively hydrolyze one enantiomer of the diester to the monoester, leaving the other enantiomer of the diester unreacted. The resulting mixture of the monoester and the diester can then be separated chromatographically. This method has been successfully applied to the resolution of various racemic esters. nih.gov
| Resolution Method | Resolving Agent/Catalyst | Principle of Separation | Applicability to Target Compound |
| Classical Resolution | Chiral Amines (e.g., Brucine) | Formation of diastereomeric salts with different solubilities, separation by fractional crystallization. | Direct resolution of the racemic dicarboxylic acid. |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida rugosa) | Enantioselective hydrolysis or esterification of a precursor ester, separation of the resulting product and unreacted enantiomer. | Resolution of a diester precursor of the target acid. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its precursors to enhance sustainability.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free, or solid-state, reactions can offer significant environmental benefits. For instance, Biginelli reactions, a type of multicomponent reaction, have been successfully carried out under solvent-free and catalyst-free conditions using grindstone chemistry, demonstrating the feasibility of complex organic transformations without the need for solvents. orientjchem.orgresearchgate.net While not directly applicable to the alkylation of malonic esters, this illustrates a growing trend towards solvent-less synthesis.
The use of water as a solvent is another cornerstone of green chemistry. The development of catalysts that are active and stable in aqueous media is an active area of research. For the synthesis of substituted acids, biocatalytic approaches often utilize aqueous buffers, providing a green reaction environment. rsc.org
The development of sustainable catalysts is crucial for greening chemical processes. This includes the use of biocatalysts, earth-abundant metal catalysts, and recyclable catalysts.
Biocatalysis: Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a highly sustainable approach to chemical synthesis. nih.govnih.gov For the synthesis of chiral molecules like this compound, ene-reductases and other enzymes can be used for asymmetric synthesis, and lipases are effective for kinetic resolution. ias.ac.inresearchgate.net The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification. researchgate.net
Earth-Abundant Metal Catalysis: Many traditional catalytic processes rely on precious and toxic heavy metals. The development of catalysts based on earth-abundant and less toxic metals like iron, copper, and nickel is a key goal of green chemistry. For instance, copper hydride complexes have been developed for the asymmetric dearomatization of pyridines, offering a more sustainable alternative to some precious metal catalysts. dicp.ac.cn
Recyclable Catalysts: The ability to recover and reuse a catalyst is a critical aspect of sustainable synthesis. Heterogeneous catalysts, which are in a different phase from the reaction mixture, can often be easily separated by filtration and reused. Immobilization of homogeneous catalysts on solid supports is another strategy to facilitate catalyst recycling.
| Green Chemistry Approach | Description | Relevance to Synthesis |
| Solvent-Free Reactions | Reactions conducted without a solvent, often using grinding or heating. | Reduces waste and environmental impact associated with solvent use. |
| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, though substrate solubility can be a challenge. |
| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | Mild reaction conditions, high selectivity, and use of renewable resources. |
| Earth-Abundant Metal Catalysis | Utilizing catalysts based on common and less toxic metals. | Reduces reliance on precious and hazardous metals. |
Scale-Up Considerations and Process Intensification in Academic Synthesis
Transitioning the synthesis of complex molecules like this compound from a small-scale laboratory setup to a larger, kilogram-scale production, even within an academic environment, presents significant challenges. diva-portal.orgdiva-portal.org Processes that are straightforward at the milligram-to-gram scale often become inefficient, difficult to control, or unsafe when volumes are increased proportionally. diva-portal.org Key issues arise from altered heat and mass transfer dynamics, mixing inefficiencies, and the prolonged duration of reaction steps. diva-portal.orgaiche.org For the synthesis of this compound, which involves a sequential dialkylation of a malonic ester followed by a sterically hindered hydrolysis, these challenges are particularly pronounced.
The typical laboratory synthesis begins with a malonic ester, such as diethyl malonate, which is sequentially alkylated using a base and appropriate alkyl halides (a methyl halide and an isopropyl halide). wikipedia.orgmasterorganicchemistry.com The resulting dialkylated ester is then hydrolyzed to the final diacid product. While effective at a small scale, scaling this multi-step process requires careful consideration of several factors.
Key Scale-Up Challenges in Batch Synthesis:
Heat Management: The initial deprotonation of diethyl malonate and the subsequent alkylation steps are often exothermic. In small flasks, this heat dissipates relatively easily. However, in larger reactors, the surface-area-to-volume ratio decreases, leading to inefficient heat removal. diva-portal.org This can cause temperature gradients, leading to localized hot spots that promote side reactions and decrease yield.
Mixing and Mass Transfer: The reaction often involves a heterogeneous mixture, for example, a solid base like sodium ethoxide in an organic solvent. wikipedia.org Achieving uniform mixing at a larger scale is difficult. aiche.org Poor mixing can lead to localized areas of high or low reagent concentration, resulting in incomplete reactions or the formation of undesired byproducts, such as mono-alkylated species or products from elimination reactions. libretexts.org
Addition and Dosing Control: In a large batch reactor, the slow addition of reagents is critical to control reaction rates and temperature. Manually controlling this on a large scale is impractical and can lead to runaway reactions. google.com
The following table summarizes the primary challenges encountered when scaling the synthesis in a traditional batch-wise academic setting.
| Parameter | Small-Scale (Batch) | Large-Scale (Batch) Challenge | Potential Consequences |
| Heat Transfer | High surface-area-to-volume ratio; efficient dissipation. | Low surface-area-to-volume ratio; poor heat dissipation. diva-portal.org | Thermal runaway, side reactions, decreased product purity. |
| Mixing | Rapid and efficient mixing with standard stir bars. | Inefficient mixing, formation of concentration gradients. aiche.org | Incomplete conversion, increased byproduct formation. |
| Reaction Time | Manageable for both alkylation and hydrolysis steps. | Significantly prolonged, especially for sterically hindered hydrolysis. arkat-usa.org | Reduced reactor throughput, increased energy costs. |
| Safety | Exotherms and reagent handling are easily managed. | Difficult to control exotherms; handling large quantities of reactive materials poses a higher risk. | Increased risk of accidents and runaway reactions. |
To overcome these limitations, modern approaches focus on process intensification, which involves developing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com In the academic synthesis of this compound, continuous flow chemistry offers a powerful solution. rsc.org
Process Intensification via Continuous Flow Synthesis:
Continuous flow chemistry involves pumping reactants through a network of tubes or channels where the reaction occurs. This methodology fundamentally changes the reaction environment compared to a batch reactor, offering solutions to many of the scale-up challenges. rsc.orgresearchgate.net
Superior Heat and Mass Transfer: Flow reactors, particularly microreactors, have an extremely high surface-area-to-volume ratio. researchgate.net This allows for near-instantaneous heating or cooling, providing precise temperature control and preventing the formation of dangerous hot spots. The small channel dimensions also ensure rapid mixing of reactants through diffusion, eliminating the issues of concentration gradients seen in large stirred tanks. researchgate.net
Enhanced Safety: The total volume of reacting material within a flow system at any given moment is very small. This minimizes the potential hazard of a runaway reaction. Furthermore, the system can be easily automated and contained, reducing operator exposure to hazardous chemicals. rsc.org
Scalability by "Numbering-Up": Instead of increasing the size of the reactor, a flow process is scaled by running it for a longer duration or by operating multiple reactors in parallel (a concept known as "numbering-up" or "scaling-out"). This means a process optimized at the lab scale can be directly translated to produce larger quantities without redevelopment. researchgate.net
Access to Harsher Conditions: The excellent temperature and pressure control in flow reactors allows for reactions to be run safely at conditions that would be hazardous in a batch setup. For the sterically hindered hydrolysis step, this could mean using superheated solvents to dramatically accelerate the reaction rate, reducing a multi-hour process to mere minutes.
The table below provides a comparative analysis of batch versus continuous flow approaches for the synthesis of this compound's precursors.
| Feature | Traditional Batch Reactor | Continuous Flow Reactor | Advantage of Flow Synthesis |
| Heat Transfer | Poor; dependent on vessel surface area. | Excellent; high surface-area-to-volume ratio. researchgate.net | Precise temperature control, prevention of side reactions. |
| Mass Transfer | Limited by stirrer efficiency; prone to gradients. | Excellent; rapid diffusion-based mixing. | High reaction rates, improved yield and purity. |
| Safety Profile | Higher risk due to large volumes of reagents. | Inherently safer due to small internal volume. rsc.org | Reduced risk of thermal runaway and operator exposure. |
| Scalability | Requires process re-optimization for larger vessels. diva-portal.org | Achieved by longer run times or parallel reactors ("numbering-up"). researchgate.net | Direct translation from lab-scale to production-scale. |
| Reaction Control | Slow response to parameter changes. | Rapid and precise control over temperature, pressure, and residence time. | Fine-tuning of reaction conditions for optimal output. |
By implementing a continuous flow approach, the academic synthesis of this compound can be made more efficient, safer, and more scalable. The alkylation steps can be performed with superior control over stoichiometry and temperature, while the challenging hydrolysis step can be intensified using high-temperature conditions that would be inaccessible in traditional batch equipment.
Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Propan 2 Yl Propanedioic Acid
Decarboxylation Pathways of 2-Methyl-2-(propan-2-yl)propanedioic Acid
The loss of a carboxyl group as carbon dioxide, known as decarboxylation, is a characteristic reaction of malonic acids. jove.commasterorganicchemistry.com For this compound, this reaction can be induced through several methods, each with its own mechanistic nuances.
Thermal Decarboxylation Mechanisms and Kinetics
Dialkylated malonic acids, such as this compound, typically undergo thermal decarboxylation when heated, often without a solvent, at high temperatures, generally above 150 °C. stackexchange.com The high temperature provides the necessary activation energy to overcome the steric and electronic barriers to reaction. stackexchange.com
The mechanism for the thermal decarboxylation of malonic acids proceeds through a cyclic six-membered transition state. jove.com This process involves an internal electron redistribution, leading to the cleavage of a carbon-carbon bond and the release of carbon dioxide, forming an enol intermediate. This enol then rapidly tautomerizes to the more stable monocarboxylic acid product. jove.com
Recent studies have also explored photoredox catalysis as a method for the double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org This approach allows for the use of dimethyl malonate as a methylene (B1212753) synthon. nih.gov
Acid-Catalyzed and Base-Catalyzed Decarboxylation
While thermal decarboxylation is common, the process can also be influenced by the presence of acids or bases.
Acid-Catalyzed Decarboxylation: In the presence of a strong acid, the hydrolysis of the corresponding dialkyl malonate esters, followed by heating, leads to the substituted malonic acid which then decarboxylates. jove.commdpi.com The acidic conditions facilitate the tautomerization of the enol intermediate to the final carboxylic acid. mdpi.com
Base-Catalyzed Decarboxylation: Base-catalyzed decarboxylation of malonic acid derivatives can also occur. For instance, the Krapcho decarboxylation of alkyl malonate derivatives has been adapted to aqueous microwave conditions, where a strong correlation between the pKa of the anion and the reaction rate suggests a base-catalyzed hydrolysis mechanism. organic-chemistry.org The use of a base like Hünig's base can be used to reveal the carboxylate for decarboxylation. nih.govorganic-chemistry.org
Influence of Steric and Electronic Effects on Decarboxylation Rates
The rate of decarboxylation is significantly influenced by both steric and electronic factors.
Steric Effects: The bulky isopropyl group in this compound introduces considerable steric hindrance around the α-carbon. This steric crowding can make it more difficult to achieve the planar geometry of the enol-like transition state, potentially slowing the rate of decarboxylation compared to less substituted malonic acids. stackexchange.com
Electronic Effects: The electron-donating nature of the alkyl groups (methyl and isopropyl) can also affect the acidity of the carboxylic acid protons and the stability of the carbanionic intermediate that can be considered in some mechanistic models of decarboxylation. However, the dominant pathway for thermal decarboxylation proceeds through a neutral, cyclic transition state. jove.com In photoredox-catalyzed decarboxylation, aryl malonic acid derivatives are particularly prone to hydrodecarboxylation, possibly due to their ability to stabilize the resulting radical. Alkyl-substituted malonic acid derivatives are also viable substrates, though they may require longer reaction times. nih.gov
Esterification and Amidation Reactions of this compound
The carboxylic acid groups of this compound can be converted to esters and amides, which are valuable synthetic intermediates.
Synthesis of Diesters and Diamides for Synthetic Utility
Dimesters: The synthesis of diesters from dicarboxylic acids is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com For a dicarboxylic acid like this compound, this reaction would be carried out with an excess of the desired alcohol to drive the equilibrium towards the formation of the diester. masterorganicchemistry.com A patent describes the synthesis of 2-diester methylmalonate compounds by reacting 2-methyl malononitrile (B47326) with an alcohol in the presence of concentrated sulfuric acid. google.com
Diamides: The formation of diamides can be achieved by reacting the dicarboxylic acid with an amine. This can be done by heating the diamine with the acid, with the removal of water driving the reaction to completion. google.com Alternatively, the dicarboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with the amine to form the diamide (B1670390).
Selective Monoesterification/Monoamidation
Achieving selective mono-functionalization of a dicarboxylic acid can be challenging but is synthetically useful.
Selective Monoesterification: Methods for selective monoesterification often involve using a limited amount of the alcohol or employing specific reagents. For amino acids, a convenient method for preparing methyl esters involves the use of methanol (B129727) and trimethylchlorosilane at room temperature. mdpi.com While not directly applied to this compound in the provided context, similar strategies could potentially be adapted. The different steric environments of the two carboxylic acid groups in unsymmetrically substituted malonic acids could also be exploited to achieve selectivity, although in the case of this compound, the two groups are equivalent.
Selective Monoamidation: Similar to monoesterification, selective monoamidation can be attempted by controlling the stoichiometry of the reactants. Another approach involves the use of coupling agents that facilitate amide bond formation under mild conditions, which may offer a degree of selectivity.
Interactive Data Table: Reactivity of this compound
| Reaction | Reagents and Conditions | Product Type |
| Thermal Decarboxylation | Heat (>150 °C), neat | Monocarboxylic acid |
| Acid-Catalyzed Decarboxylation | Strong acid, heat | Monocarboxylic acid |
| Base-Catalyzed Decarboxylation | Base (e.g., Hünig's base), photoredox catalyst | Alkane (double decarboxylation) |
| Diesterification (Fischer) | Alcohol, acid catalyst, heat | Diester |
| Diamidation | Amine, heat | Diamide |
Nucleophilic Acyl Substitution Reactions at Carboxyl Groups
The carboxyl groups of this compound, also known as 2-isopropyl-2-methylmalonic acid, are susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acids. masterorganicchemistry.comlibretexts.org This type of reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. libretexts.org The reactivity of the carboxylic acid is often enhanced by converting the hydroxyl group into a better leaving group, or by activating the carbonyl group with a strong acid. libretexts.org
Common nucleophilic acyl substitution reactions for carboxylic acids include conversion to esters (esterification), amides, and acid anhydrides. libretexts.org For instance, the Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.com Similarly, amides can be formed by reacting the carboxylic acid with an amine, often facilitated by a coupling agent or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. masterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and form the new carbonyl compound. khanacademy.org
The following table summarizes the expected products from nucleophilic acyl substitution reactions of this compound with various nucleophiles.
| Nucleophile | Reagents/Conditions | Product |
| Methanol | Acid catalyst (e.g., H₂SO₄), heat | Dimethyl 2-methyl-2-(propan-2-yl)propanedioate |
| Ammonia | Heat or coupling agent (e.g., DCC) | 2-methyl-2-(propan-2-yl)propanediamide |
| Thionyl chloride (SOCl₂) | Heat | 2-methyl-2-(propan-2-yl)propanedioyl dichloride |
Reactions Involving the Alpha-Carbon of this compound
The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms. This structural feature significantly influences its reactivity in reactions that typically involve the alpha-carbon of malonic acid derivatives.
Condensation Reactions (e.g., Knoevenagel-type)
The Knoevenagel condensation is a well-known carbon-carbon bond-forming reaction that involves the reaction of an active hydrogen compound (like malonic acid) with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org The reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile. wikipedia.org
However, a critical requirement for the Knoevenagel condensation is the presence of at least one acidic proton on the alpha-carbon of the active hydrogen compound. wikipedia.org In the case of this compound, the alpha-carbon is substituted with a methyl group and an isopropyl group, and therefore lacks any alpha-hydrogens. Consequently, it cannot form the necessary enolate intermediate under typical Knoevenagel conditions and is thus unreactive in this type of condensation reaction.
The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and often involves the decarboxylation of the initial condensation product. tandfonline.comacs.org This modification is also not applicable to this compound due to the absence of alpha-hydrogens.
Halogenation at the Alpha-Position
Alpha-halogenation of carboxylic acids, such as the Hell-Volhard-Zelinsky (HVZ) reaction, requires the presence of an alpha-hydrogen. chemistrysteps.comyoutube.com The mechanism involves the formation of an enol or enolate intermediate, which then reacts with the halogen. chemistrysteps.comlibretexts.org Since this compound does not possess any alpha-hydrogens, it cannot undergo halogenation at the alpha-position via the typical HVZ reaction pathway. chemistrysteps.comyoutube.com
Radical Reactions and Oxidative Transformations
While ionic reactions at the alpha-carbon are hindered, this compound can potentially participate in radical reactions and oxidative transformations. The decarboxylation of malonic acid and its derivatives upon heating is a well-known reaction that proceeds through a cyclic intermediate to form an enol, which then tautomerizes. masterorganicchemistry.comkhanacademy.org
Oxidative decarboxylation is another process where a carboxylic acid is oxidized, leading to the loss of carbon dioxide. wikipedia.org This can be initiated by various oxidizing agents or through electrochemical methods. In the context of substituted malonic acids, oxidative processes could potentially lead to the formation of various degradation products. Research on the oxidative degradation of similar compounds like methylmalonic acid has shown that it can lead to the formation of other organic acids. nih.gov
Formation of Cyclic Derivatives and Heterocycles from this compound
Anhydride (B1165640) Synthesis and Reactivity
Dicarboxylic acids can undergo intramolecular dehydration to form cyclic anhydrides, particularly if a five- or six-membered ring can be formed. The reaction is typically promoted by heating or by using a dehydrating agent. For this compound, the formation of a cyclic anhydride would result in a six-membered ring, which is sterically feasible.
The resulting anhydride, 2-methyl-2-(propan-2-yl)propanoic anhydride, would be expected to be a reactive species, susceptible to nucleophilic attack at the carbonyl carbons. This reactivity is similar to that of other acid anhydrides, which can react with water, alcohols, and amines to regenerate the dicarboxylic acid or form its mono-ester or mono-amide derivatives, respectively. masterorganicchemistry.com
| Reactant | Product |
| Water | This compound |
| Ethanol | Monoethyl 2-methyl-2-(propan-2-yl)propanedioate |
| Ammonia | 2-carbamoyl-2-methyl-2-(propan-2-yl)propanoic acid |
Intramolecular Cyclization Pathways of this compound Remain Largely Undocumented in Publicly Available Research
The investigation into the chemical reactivity of this compound, also known as 2-isopropyl-2-methylmalonic acid, reveals a significant gap in the documented chemical literature regarding its intramolecular cyclization behavior. General organic chemistry principles suggest that under appropriate conditions, such as heating or treatment with a dehydrating agent, gem-disubstituted dicarboxylic acids like this could potentially undergo intramolecular cyclization to form a cyclic anhydride.
Theoretically, the reaction would proceed via the removal of a molecule of water from the two carboxylic acid groups, leading to the formation of a six-membered ring anhydride, specifically 3-isopropyl-3-methyl-oxacyclohexane-2,6-dione. The presence of the gem-dialkyl substitution (a methyl and an isopropyl group) on the alpha-carbon would influence the conformation of the resulting ring and potentially the feasibility and rate of the cyclization reaction.
Furthermore, decarboxylation is a common reaction for malonic acids and their derivatives upon heating. It is plausible that any attempt at thermal cyclization could be accompanied by or even dominated by decarboxylation, which would lead to the formation of 3-methylbutanoic acid. The competition between intramolecular cyclization and decarboxylation would be a key area of interest for mechanistic studies.
However, without specific experimental data from peer-reviewed journals or patents, any discussion on the intramolecular cyclization of this compound remains speculative. There are no available data tables detailing reaction parameters such as temperature, catalysts, or solvents, nor are there reports on the spectroscopic characterization of any resulting cyclic products.
Consequently, a thorough and scientifically accurate article detailing the intramolecular cyclization pathways of this specific compound cannot be generated at this time due to the absence of primary research data. Further experimental investigation is required to elucidate the reactivity of this compound under various conditions and to characterize the products of any potential intramolecular reactions.
Advanced Analytical Research Methodologies for 2 Methyl 2 Propan 2 Yl Propanedioic Acid
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 2-methyl-2-(propan-2-yl)propanedioic acid, providing fundamental insights into its molecular framework, functional groups, and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum, the protons of the isopropyl group would exhibit a distinct splitting pattern, typically a doublet for the six equivalent methyl protons and a septet for the single methine proton, arising from spin-spin coupling. The methyl group attached to the quaternary carbon would appear as a singlet. The acidic protons of the two carboxylic acid groups may appear as a broad singlet, and their chemical shift can be concentration-dependent and affected by the solvent used.
The ¹³C NMR spectrum would show characteristic signals for the different carbon environments: the quaternary carbon, the carbons of the isopropyl group, the methyl carbon, and the carbonyl carbons of the carboxylic acid groups. The precise chemical shifts of these signals are critical for confirming the connectivity of the atoms. In some cases, advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
Isomer differentiation is a key application of NMR. For instance, an isomer like 2-ethyl-2-methylpropanedioic acid would present a different set of signals in both ¹H and ¹³C NMR spectra, particularly an ethyl pattern (a quartet and a triplet) instead of the isopropyl pattern.
Dynamic studies, such as investigating the rate of proton exchange of the carboxylic acid groups, can also be performed using variable temperature NMR experiments.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | Broad Singlet | 2H | -COOH |
| ~2.5 - 2.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.4 | Singlet | 3H | -CH₃ |
| ~1.1 | Doublet | 6H | -CH(CH₃)₂ |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~175 - 170 | Quaternary | 2 x -COOH |
| ~55 - 50 | Quaternary | -C(CH₃)- |
| ~35 - 30 | Tertiary | -CH(CH₃)₂ |
| ~25 - 20 | Primary | -CH₃ |
| ~18 - 15 | Primary | -CH(CH₃)₂ |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound.
The IR spectrum is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is typical for the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. nih.gov A strong, sharp absorption band between 1740-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl groups. nih.gov The C-H stretching vibrations of the methyl and isopropyl groups are observed in the 3000-2850 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule. docbrown.info
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3000-2850 | Medium | C-H Stretch | Alkyl |
| 1740-1680 | Strong | C=O Stretch | Carboxylic Acid |
| ~1470 & ~1380 | Medium | C-H Bend | Alkyl |
| ~1300-1200 | Medium | C-O Stretch | Carboxylic Acid |
| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid Dimer |
Source: Adapted from typical values for carboxylic acids. nih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.17 g/mol ). nih.gov Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). A significant peak might be observed at m/z corresponding to the loss of a carboxyl group (-COOH, 45 Da) or the loss of CO₂ (44 Da). The fragmentation of the isopropyl group can lead to the formation of a stable isopropyl cation at m/z 43. docbrown.info Analysis of these fragmentation patterns helps to piece together the structure of the original molecule.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), can be used in conjunction with mass spectrometry to probe reaction mechanisms and metabolic pathways involving this compound. The resulting shifts in the m/z values of the molecular ion and fragment ions provide precise information about the location of the labels.
UV-Vis Spectroscopy in Derivatization Research
This compound itself, lacking a significant chromophore, does not exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Its utility in this context primarily arises in derivatization research. mdpi.com
For analytical purposes, especially when coupled with techniques like HPLC, the compound can be chemically modified to introduce a chromophore. This process, known as derivatization, involves reacting the carboxylic acid groups with a UV-active reagent. The resulting derivative will have a strong UV absorbance at a specific wavelength, significantly enhancing its detectability and allowing for sensitive quantification. mdpi.com The choice of derivatizing agent depends on the desired wavelength of detection and the reaction conditions.
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, byproducts, and impurities, as well as for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound.
Method Development: A typical HPLC method would utilize a reverse-phase (RP) column, such as a C18 column. mdpi.comsielc.comsielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve optimal separation from other components in a mixture. mdpi.com
Detection is a critical aspect of the HPLC method. As mentioned previously, due to the lack of a strong native chromophore, UV detection can be challenging without derivatization. However, if the compound is present at high enough concentrations, detection at low UV wavelengths (e.g., 200-210 nm) might be feasible, although this can lead to higher background noise. mdpi.com Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed. For highly sensitive and specific detection, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice. mdpi.com
Validation: A developed HPLC method must be validated to ensure its reliability for its intended purpose. Validation parameters typically include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the detector response is proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 4: Example HPLC Method Parameters for Analysis of a Carboxylic Acid
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer |
Note: These are example parameters and would need to be optimized for the specific analysis of this compound. mdpi.com
Gas Chromatography (GC) for Volatile Derivatives and Headspace Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of dicarboxylic acids like this compound, derivatization is often necessary to convert them into more volatile species suitable for GC analysis. lmaleidykla.lt
Common derivatization techniques include esterification and silylation. researchgate.net Esterification, for instance, can be achieved using reagents like BF3/alcohol, while silylation often employs agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure maximum conversion and reliable results. scilit.com For example, studies on other dicarboxylic acids have shown that derivatization with BSTFA with 1% trimethylchlorosilane (TMCS) at 70°C for 90 minutes can be effective. scilit.com
Headspace analysis is a specific GC technique that analyzes the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. gcms.cz This method is particularly useful for identifying and quantifying volatile organic compounds present in a sample matrix. lmaleidykla.ltgcms.cz For dicarboxylic acids, headspace GC typically involves heating the sample to promote the volatilization of the analytes or their derivatives. lmaleidykla.lt Dynamic headspace analysis, where a stream of inert gas purges the volatile compounds from the sample onto a sorbent trap, can be employed to concentrate the analytes before GC analysis, thereby enhancing sensitivity. gcms.cz
The selection of the GC column is also critical for achieving good separation of the derivatized analytes. A column with a suitable stationary phase, such as a non-polar HP-5 column, is often used. scilit.com The operating parameters, including the temperature program and carrier gas flow rate, must be carefully controlled to achieve clear resolution of the chromatographic peaks. scilit.com
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample. nih.govwikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.com The choice of the CSP and the mobile phase composition are crucial for achieving successful enantiomeric resolution. sigmaaldrich.com For carboxylic acids, mobile phases such as a mixture of methanol and an ammonium (B1175870) phosphate (B84403) buffer can be effective. sigmaaldrich.com
The efficiency of the separation and, consequently, the accuracy of the ee determination can be influenced by several factors, including the flow rate of the mobile phase. sigmaaldrich.com Optimizing the flow rate can enhance the resolution between the enantiomeric peaks. sigmaaldrich.com Other techniques, such as gas chromatography with a chiral stationary phase, can also be employed for the determination of enantiomeric excess. nih.gov
The determination of enantiomeric excess is critical in various fields, particularly in the synthesis of chiral molecules, where it serves as a key indicator of the success of an asymmetric synthesis. wikipedia.orgnih.gov
X-ray Crystallography and Solid-State Analysis of this compound Derivatives
Supramolecular Features and Intermolecular Interactions
The crystal structure reveals not only the molecular structure but also how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For dicarboxylic acids, hydrogen bonding is a dominant intermolecular force. researchgate.netnih.gov The carboxylic acid groups can form strong hydrogen bonds with each other, often leading to the formation of dimers or extended chains and networks. researchgate.netresearchgate.net
These hydrogen-bonding motifs are a key aspect of the supramolecular chemistry of dicarboxylic acids. researchgate.netnih.gov The specific geometry and connectivity of these hydrogen bonds define the supramolecular architecture. researchgate.net Other non-covalent interactions, such as van der Waals forces and potentially π-π stacking interactions if aromatic rings are present in a derivative, also play a role in stabilizing the crystal structure. rsc.org Understanding these intermolecular interactions is crucial as they influence physical properties such as melting point, solubility, and crystal morphology. nih.govmdpi.com
Crystal Packing Analysis and Polymorphism Studies
Crystal packing describes the efficiency with which molecules are arranged in the crystal lattice. The analysis of crystal packing provides insights into the density and stability of the crystalline form.
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While no specific studies on the polymorphism of this compound were found, the study of polymorphism is a critical aspect of solid-state analysis for related dicarboxylic acids. Different crystal packing arrangements and intermolecular interactions can lead to the formation of different polymorphs. X-ray crystallography is the definitive method for identifying and characterizing different polymorphic forms.
Advanced Titration and Acid-Base Characterization in Non-Aqueous Media
The acidic nature of this compound is a key chemical characteristic. While titration in aqueous solution is a standard method for determining the pKa of acids, non-aqueous titrations offer advantages for certain compounds, especially those that are weakly acidic or insoluble in water. byjus.comsips.org.in
Titrating weak acids in non-aqueous solvents can provide sharper endpoints compared to aqueous titrations. byjus.com This is because water can act as a weak base, competing with the analyte for the titrant and making the endpoint difficult to detect. byjus.com
A variety of non-aqueous solvents can be used, including alcohols like tert-butyl alcohol and isopropyl alcohol, as well as acetone (B3395972), pyridine (B92270), and N,N-dimethylformamide. mcbu.edu.tr The choice of solvent can influence the titration curve and the apparent acidity of the analyte. The titrant is typically a strong base dissolved in a non-aqueous solvent, such as tetrabutylammonium (B224687) hydroxide (B78521). mcbu.edu.tr
The endpoint of the titration can be detected using a visual indicator or, more accurately, by potentiometric titration, which involves monitoring the potential difference between two electrodes as the titrant is added. mcbu.edu.tr For instance, the titration of dicarboxylic acids with tetrabutylammonium hydroxide in solvents like tert-butyl alcohol or acetone can yield well-defined potentiometric titration curves. mcbu.edu.tr
Theoretical and Computational Studies of 2 Methyl 2 Propan 2 Yl Propanedioic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. For 2-methyl-2-(propan-2-yl)propanedioic acid, these methods can provide a detailed picture of its geometry and electronic characteristics.
Ab Initio and Density Functional Theory (DFT) Approaches for Geometry Optimization and Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the equilibrium geometry and electronic properties of molecules. Ab initio methods are based on solving the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. DFT, on the other hand, uses the electron density to calculate the energy of a system, providing a balance between accuracy and computational efficiency that makes it a popular choice for medium-sized organic molecules. biointerfaceresearch.com
For this compound, geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) would predict bond lengths, bond angles, and dihedral angles of the molecule's most stable arrangement. nih.gov These calculations would also yield valuable information about the electronic structure, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (central) | 1.54 Å |
| C-COOH | 1.52 Å | |
| C=O | 1.21 Å | |
| O-H | 0.97 Å | |
| Bond Angle | O=C-OH | 123° |
| C-C-C (isopropyl) | 110° | |
| Dihedral Angle | O=C-C-C=O | Variable (conformer dependent) |
Note: The data in this table is illustrative and represents typical values for similar organic acids. Actual values would require specific calculations.
Conformational Landscapes and Energy Minima of the Substituted Propanedioic Acid
The presence of rotatable single bonds in this compound means that it can exist in multiple conformations. A conformational analysis aims to identify all stable conformers and determine their relative energies. nih.gov This is typically done by systematically rotating key dihedral angles and performing energy calculations for each resulting geometry.
For this molecule, the most significant conformational flexibility would arise from the rotation around the C-C bonds connecting the carboxylic acid groups to the central quaternary carbon and the rotation of the isopropyl group. The resulting conformational landscape would reveal the global energy minimum (the most stable conformer) and other local energy minima, separated by energy barriers. These studies are crucial as the conformation of the molecule can significantly influence its physical properties and reactivity. nih.gov
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (O=C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 75 |
| 2 | 180° | 1.20 | 15 |
| 3 | -60° | 0.00 | 10 |
Note: This table is a hypothetical representation. The actual number of stable conformers and their relative energies would be determined through detailed computational scans.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Identification for Key Transformations (e.g., Decarboxylation)
Substituted propanedioic (malonic) acids are known to undergo decarboxylation upon heating, where a carboxyl group is eliminated as carbon dioxide. rsc.org Computational methods can be used to model this reaction, identifying the high-energy transition state that connects the reactant to the product. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. For this compound, the decarboxylation would lead to the formation of 2,3-dimethylbutanoic acid.
Solvation Effects and Reaction Pathways in Different Media
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for solvation effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM). nih.gov Studying the decarboxylation of this compound in different solvents would reveal how the polarity of the medium affects the stability of the reactant, transition state, and product, thereby influencing the reaction pathway and energetics.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to explore its conformational dynamics in solution, observing how it transitions between different stable conformations. Furthermore, simulations of multiple molecules could provide insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers or larger aggregates. researchgate.net This information is crucial for understanding the macroscopic properties of the substance, such as its solubility and crystal structure.
Structure-Reactivity Relationship Predictions
The reactivity of this compound is intrinsically linked to its molecular structure, particularly the influence of the alkyl substituents on the acidic protons and the central carbon atom. Computational models can predict various reactivity descriptors, offering insights into the molecule's chemical behavior.
The presence of both a methyl and an isopropyl group at the α-carbon of the propanedioic acid framework is expected to have a significant impact on its reactivity. These alkyl groups are electron-donating, which can influence the acidity of the carboxylic acid protons. This electron-donating effect may slightly decrease the acidity (increase the pKa) compared to unsubstituted malonic acid.
Furthermore, the steric hindrance introduced by the bulky isopropyl group and the adjacent methyl group can play a role in the accessibility of the acidic protons and the central carbon for reactions. This steric crowding can affect the kinetics of reactions involving this molecule.
Computational predictions of key reactivity descriptors provide a quantitative basis for these qualitative assessments. The table below presents a set of plausible predicted reactivity descriptors for this compound, based on theoretical calculations and comparison with similar substituted malonic acids.
Table 1: Predicted Reactivity Descriptors for this compound
| Reactivity Descriptor | Predicted Value | Significance |
|---|---|---|
| pKa (first dissociation) | ~3.0 - 3.5 | Indicates a moderately strong organic acid. The electron-donating alkyl groups may slightly increase the pKa compared to unsubstituted malonic acid. |
| HOMO Energy | ~ -10.5 eV | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons. A lower energy suggests higher stability. |
| LUMO Energy | ~ -1.2 eV | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. This value is indicative of its electrophilic character. |
| HOMO-LUMO Gap | ~ 9.3 eV | The energy gap between the HOMO and LUMO is an indicator of molecular stability. A larger gap suggests lower reactivity. |
Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)
Computational simulations of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies provide valuable tools for the structural elucidation of molecules like this compound.
NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule. The symmetry of the molecule will influence the number of unique signals.
The ¹H NMR spectrum is predicted to have signals for the carboxylic acid protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the other methyl group. The chemical shifts and splitting patterns can be simulated to aid in experimental spectral assignment.
The ¹³C NMR spectrum will similarly show characteristic signals for the carbonyl carbons, the quaternary α-carbon, the carbons of the isopropyl group, and the methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 170 - 175 |
| Isopropyl Methine (-CH(CH₃)₂) | 2.5 - 3.0 | Septet | 30 - 35 |
| Isopropyl Methyl (-CH(CH₃)₂) | 1.0 - 1.3 | Doublet | 18 - 22 |
| α-Methyl (-C(CH₃)) | 1.4 - 1.6 | Singlet | 20 - 25 |
| α-Carbon (-C(CH₃)(iPr)) | - | - | 50 - 55 |
Vibrational Spectroscopy: Simulated infrared (IR) spectroscopy can predict the vibrational frequencies of the functional groups within the molecule. Key predicted vibrational frequencies for this compound would include the characteristic broad O-H stretch of the carboxylic acid groups, the sharp and strong C=O stretch of the carbonyls, and various C-H bending and stretching frequencies for the alkyl groups.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Alkyl) | 2870 - 2960 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 1395 - 1440 | Medium |
Applications of 2 Methyl 2 Propan 2 Yl Propanedioic Acid in Advanced Materials and Chemical Synthesis
Role as a Building Block in Complex Organic Synthesis
In organic synthesis, the utility of a molecule is often defined by its ability to serve as a synthon—a building block that can be strategically incorporated into a larger, more complex structure. Substituted malonic acids and their ester derivatives are classic examples of such synthons, primarily through the versatile malonic ester synthesis pathway. This method allows for the controlled formation of carbon-carbon bonds, which is fundamental to constructing complex molecular skeletons. youtube.com
The synthesis of 2-methyl-2-(propan-2-yl)propanedioic acid itself typically begins with a dialkyl malonate, such as diethyl malonate. Through sequential reactions with a strong base and appropriate alkylating agents (e.g., methyl iodide and isopropyl bromide), the α-carbon is disubstituted. Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid. This final compound, or its ester intermediate, can then be used in further synthetic steps. youtube.com
While research on the specific pharmacological activity of compounds derived from this compound is outside the scope of this article, its role as a precursor in the synthesis of pharmaceutical intermediates is significant. Malonic acid derivatives are instrumental in building the backbones of various pharmaceutically relevant molecules.
Research has demonstrated that substituted malonic esters are key starting materials for creating complex intermediates, such as 2-amino-1,3-propanediol (B45262) derivatives. These propanediols are important structural motifs in several active pharmaceutical ingredients. The general synthetic strategy involves the alkylation of an acetamidomalonic ester, followed by the chemical reduction of the ester groups to hydroxyl groups.
By using an appropriately substituted malonate, like diethyl 2-isopropyl-2-methylmalonate, chemists can introduce specific side chains that are crucial for the final product's structure. The gem-disubstituted pattern of this compound allows for the creation of a quaternary carbon center, a structural feature present in many advanced pharmaceutical compounds.
| Precursor Type | Synthetic Transformation | Resulting Intermediate Class | Potential Application |
|---|---|---|---|
| Dialkyl 2-isopropyl-2-methylmalonate | Reduction of ester groups (e.g., with NaBH₄) | 2-isopropyl-2-methyl-1,3-propanediol | Backbone for various complex molecules |
| Dialkyl 2-acetamido-2-alkylmalonate (by analogy) | Alkylation followed by reduction and deprotection | Substituted 2-amino-1,3-propanediols | Core structures in pharmaceuticals |
| This compound | Decarboxylation (heating) | 3-methylbutanoic acid | Synthesis of simple branched-chain structures |
The construction of natural products, which often possess intricate and highly functionalized three-dimensional structures, relies on a toolbox of reliable chemical reactions. The malonic ester synthesis provides a powerful method for assembling the carbon frameworks of these molecules. youtube.com this compound and its esters serve as synthons for the C(CH₃)(i-Pr) moiety. This allows synthetic chemists to introduce this specific quaternary carbon-containing fragment into a target molecule.
In retrosynthetic analysis, a complex natural product is conceptually deconstructed into simpler, obtainable starting materials. A molecule like this compound is a valuable starting point when the target structure contains its characteristic isopropyl-methyl-substituted quaternary carbon. While specific examples of its use in completed natural product syntheses are highly specialized, the underlying strategy is a fundamental principle of organic synthesis. nih.gov
Utilization in Polymer Chemistry and Material Science Research
The bifunctional nature of this compound, with its two carboxylic acid groups, allows it to act as a monomer or modifier in polymerization reactions. The presence of the bulky and non-polar methyl and isopropyl side groups can impart unique properties to the resulting polymers.
Dicarboxylic acids are essential monomers for producing condensation polymers such as polyesters, polyamides, and polyanhydrides. google.com Research on similar gem-disubstituted dicarboxylic acids, like dimethylmalonic acid, has shown they can form high-melting-point, fiber-forming polyesters when reacted with suitable diols like neopentyl glycol. google.com
By analogy, this compound can be used to create specialty polymers.
Polyesters: Through condensation with diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol).
Polyamides: Through condensation with diamines (e.g., hexamethylenediamine).
Polyanhydrides: Through dehydration reactions, often from the diacyl chloride derivative.
The bulky, asymmetric alkyl groups on the polymer backbone would sterically hinder close chain packing. This disruption of crystallinity is expected to yield polymers that are more amorphous, have lower melting points, and exhibit enhanced solubility in common organic solvents compared to polymers made from linear or symmetrically substituted diacids.
| Polymer Type | Co-monomer | Expected Influence of Monomer Structure |
|---|---|---|
| Polyester | Diol (e.g., Neopentyl Glycol) | Increased solubility, lower crystallinity, modified thermal properties. google.com |
| Polyamide | Diamine (e.g., 1,6-Hexanediamine) | Disruption of hydrogen bonding, leading to lower melting point and greater solubility. |
| Polyanhydride | Self-condensation (as diacyl chloride) | Introduction of hydrophobic side groups, potentially affecting degradation rate. |
Dicarboxylic acids can function as effective cross-linking agents for polymers containing reactive functional groups like hydroxyls (e.g., polyvinyl alcohol, PVA) or epoxides. researchgate.netacs.orgresearchgate.net The two carboxylic acid groups of this compound can react with functional groups on different polymer chains, forming ester linkages that create a three-dimensional network.
This cross-linking process transforms a collection of individual polymer chains into a single macroscopic molecule, which typically results in a material with increased stiffness, thermal stability, and reduced solubility. researchgate.net The specific structure of the this compound cross-linker—with its rigid quaternary center and attached alkyl groups—would influence the spacing and flexibility of the resulting network, thereby controlling the final properties of the material.
When incorporated into a polymer backbone in relatively small amounts alongside other monomers, this compound can act as a modifier to tailor the properties of the final material. The introduction of its bulky gem-disubstituted side groups into a polymer chain, such as polyethylene (B3416737) terephthalate (B1205515) (PET), disrupts the regularity of the polymer structure.
This disruption hinders efficient chain packing and reduces the degree of crystallinity. The practical consequences of this modification can include:
A lower glass transition temperature (Tg).
Increased flexibility and reduced brittleness.
Enhanced solubility in a wider range of solvents.
Altered optical properties, such as increased clarity.
This approach is analogous to the use of dicarboxylic acid esters as plasticizers, which increase the free volume within a polymer matrix to make it more flexible. mdpi.comresearchgate.net By covalently incorporating the modifying diacid into the polymer chain, the properties can be permanently altered without the risk of the modifier leaching out over time.
Catalytic Applications or Ligand Design
While direct catalytic applications of this compound are not widely reported, its structural features suggest potential roles as a co-catalyst or as a precursor for the synthesis of specialized ligands.
1 Use as a Co-catalyst or Additive in Organic Reactions
In some organic transformations, dicarboxylic acids can act as co-catalysts or additives. For example, they can serve as proton transfer agents or participate in the stabilization of transition states through hydrogen bonding. While malonic acid itself can act as a competitive inhibitor for certain enzymes like succinic dehydrogenase, its derivatives are key components in reactions like the malonic ester synthesis. mdpi.comwikipedia.org This synthesis allows for the conversion of alkyl halides into substituted carboxylic acids. masterorganicchemistry.com The general process involves the deprotonation of a malonic ester, followed by alkylation and subsequent hydrolysis and decarboxylation. chemistnotes.com Although the dialkyl-substituted nature of this compound prevents it from being a direct substrate in a traditional malonic ester synthesis (which typically starts with a CH2 group), its derivatives could potentially be explored in related chemical transformations.
2 Design of Chiral Ligands from Derivatives
The synthesis of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The C2-symmetric substitution pattern of this compound, although the molecule itself is achiral, provides a scaffold that could be elaborated into chiral ligands.
A potential strategy would involve the enantioselective modification of the carboxylic acid groups or the introduction of chiral auxiliaries. For instance, the diacid could be converted into a diacid chloride, which could then be reacted with a chiral amine or alcohol to generate a chiral diamide (B1670390) or diester. Such derivatives, possessing a C2-symmetric core, could be investigated as ligands for metal-catalyzed asymmetric reactions. The synthesis of chiral ligands often involves multi-step procedures, and C2-symmetric building blocks can be valuable starting points. nih.govnih.govcapes.gov.br The bulky isopropyl group could provide a specific steric environment around a metal center, potentially influencing the enantioselectivity of a catalytic reaction.
Biological Research Interactions and Biochemical Significance of 2 Methyl 2 Propan 2 Yl Propanedioic Acid
Malonic Acid Derivatives in Metabolic Pathways Research
Malonic acid and its derivatives are key players in various metabolic processes. They are structurally similar to other important metabolites, allowing them to interact with and sometimes modulate the activity of enzymes involved in these pathways.
Enzyme Inhibition Studies
In both in vitro and biochemical models, malonic acid derivatives are well-known for their ability to act as enzyme inhibitors. While specific extensive research on 2-methyl-2-(propan-2-yl)propanedioic acid as an enzyme inhibitor is not widely documented in publicly available literature, its structural resemblance to malonic acid suggests it could act as a competitive inhibitor for enzymes that bind malonate or structurally similar substrates like succinate (B1194679).
For example, malonic acid is a classic competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle and the electron transport chain. The inhibitory effect of malonic acid derivatives often depends on the nature of the substituents on the central carbon. In the case of methylmalonic acid (MMA), studies have shown it can inhibit complex II of the respiratory chain in rat brain tissues. nih.gov This inhibition was observed to be dependent on the concentration of the substrate, succinate, and the duration of exposure to MMA. nih.gov Given that this compound is a more sterically hindered derivative, its potential inhibitory effects on such enzymes would be a subject for further investigation to understand how the bulkier isopropyl group influences binding to enzyme active sites.
Investigation of Analogues in Biosynthetic Pathways
The structural similarity of this compound to intermediates in certain biosynthetic pathways makes it a valuable tool for studying these processes. A key example is the leucine (B10760876) biosynthesis pathway, which is essential in plants, fungi, and bacteria. researchgate.netnih.gov
One of the crucial enzymes in this pathway is 2-isopropylmalate synthase, which catalyzes the condensation of acetyl-CoA and 2-ketoisovalerate to form 2-isopropylmalate. researchgate.net The subsequent steps involve the isomerization of 2-isopropylmalate to 3-isopropylmalate, followed by oxidative decarboxylation. pathbank.org this compound, as an analog of isopropylmalate, could potentially be used in research to probe the active site of enzymes in this pathway, such as isopropylmalate isomerase or 3-isopropylmalate dehydrogenase, to better understand their mechanisms and substrate specificity.
Role in Analytical Biochemistry Methodologies
In the realm of analytical biochemistry, precision and accuracy are paramount. Specific organic acids and their labeled isotopes often serve as standards or substrates in various assays.
Use as a Standard or Substrate in Biochemical Assays
While there is no widespread, documented use of this compound as a primary standard or substrate in routine biochemical assays, the principles of analytical chemistry suggest its potential in this area. For instance, in mass spectrometry-based metabolomics, stable isotope-labeled versions of organic acids are commonly used as internal standards for accurate quantification of their unlabeled counterparts in biological samples. nih.govpafmj.org A deuterated form of this compound could, therefore, be synthesized and utilized for the precise measurement of this compound in research settings.
Furthermore, in the study of specific enzymes that might utilize this compound as a substrate, it would be the primary reagent in an assay to determine enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Interaction with Biomolecules in Research Models
The interaction of small molecules with biomolecules like proteins, enzymes, and nucleic acids is a cornerstone of molecular biology research. The chemical properties of this compound dictate its potential interactions.
As a dicarboxylic acid, it possesses two carboxyl groups that can participate in hydrogen bonding and electrostatic interactions with the amino acid residues in the active or allosteric sites of proteins and enzymes. mdpi.com The non-polar methyl and isopropyl groups can engage in hydrophobic interactions. These combined interactions could lead to the binding of this compound to various biomolecules, potentially modulating their function. For example, in studies of methylmalonic acidemia, an inborn error of metabolism, the accumulation of methylmalonyl-CoA leads to the aberrant post-translational modification of proteins through a process called methylmalonylation, which can inhibit enzyme function. nih.gov While not directly the same compound, this highlights how dicarboxylic acid derivatives can covalently modify proteins and impact their activity.
Biotransformation and Microbial Degradation Studies
The ability of microorganisms to metabolize a wide array of organic compounds is a subject of intense study, with implications for bioremediation and biotechnology.
Future Research Directions and Emerging Opportunities for 2 Methyl 2 Propan 2 Yl Propanedioic Acid
Development of Novel Stereoselective Synthetic Methodologies
While 2-methyl-2-(propan-2-yl)propanedioic acid is an achiral molecule, the development of stereoselective methodologies is crucial for the synthesis of its chiral derivatives and for synthetic routes that may proceed through chiral intermediates. The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms, are a cornerstone of modern organic chemistry. For instance, research into the stereoselective synthesis of α-alkyl ketones from esters and alkenes via cyclopropanol (B106826) intermediates showcases the advanced strategies being developed to control stereocenters. rsc.org Such methodologies could be adapted to create chiral analogues of the target acid.
Future work could focus on asymmetric catalysis to introduce chirality. This might involve the enantioselective alkylation of a prochiral malonate precursor or the development of chiral auxiliaries that can direct the stereochemical outcome of a reaction before being cleaved. The synthesis of complex natural products and pharmaceuticals often relies on such precise control, and developing these methods for sterically hindered substrates like this compound would be a significant advancement. bris.ac.ukresearchgate.net
Exploration of Untapped Reactivity Pathways (e.g., C-H activation, difluoromethylation)
The functionalization of otherwise inert C-H bonds, known as C-H activation, represents a major frontier in organic synthesis. For this compound, this could enable direct modification of the isopropyl or methyl groups without requiring pre-functionalized starting materials, offering more atom-economical synthetic routes to novel derivatives.
Another promising area is the introduction of fluorine-containing groups, which can dramatically alter a molecule's properties. Difluoromethylation, the installation of a -CF2H group, is of particular interest as this group can act as a bioisostere for alcohols, thiols, or amines and can serve as a metabolic blocker. nih.gov Recent advancements have demonstrated the palladium-catalyzed difluoromethylation of aryl boronic acids using difluoroiodomethane (B73695) (ICF2H) generated ex situ. nih.govau.dknih.govresearchgate.net Exploring the application of such methods to derivatives of this compound could yield compounds with unique electronic and biological properties. For example, a two-step process involving borylation followed by difluoromethylation could be envisioned for aromatic derivatives. au.dknih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters and can enable the use of hazardous reagents or extreme conditions more safely. rsc.org For example, the use of fluoroform (CHF3) for difluoromethylation has been successfully implemented in a continuous flow setup for the synthesis of α-difluoromethyl-amino acids. rsc.org Such a protocol could be adapted for derivatives of this compound.
Furthermore, automated assembly-line synthesis, facilitated by robotics, can perform complex, multi-step sequences without human intervention. bris.ac.uk The synthesis of highly substituted propanedioic acids often involves iterative steps of deprotonation and alkylation, as seen in the malonic ester synthesis. youtube.com These repetitive sequences are ideal candidates for automation, which could accelerate the discovery of new derivatives and libraries of related compounds for screening in materials science and medicinal chemistry. bris.ac.uk
Advanced Computational Modeling for Predictive Research
Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, a range of properties have been computed, providing insight into its potential behavior. nih.gov These calculations can predict parameters like lipophilicity (XLogP3), polar surface area, and the number of hydrogen bond donors and acceptors, which are critical for applications in materials and biological systems. nih.gov
Advanced computational modeling can be used to:
Elucidate Reaction Mechanisms: For instance, modeling the transition state of the decarboxylation of the diacid can provide insight into the energy barriers and optimal conditions. mdpi.com
Predict Spectroscopic Data: Calculating NMR and IR spectra can aid in the characterization and identification of newly synthesized compounds.
Design Novel Molecules: Computational tools can be used to design derivatives with specific desired properties before committing to their synthesis in the lab. For example, modeling the interaction of various diacid linkers within a metal-organic framework can predict the resulting pore size and stability.
| Computed Property | Value | Reference |
| Molecular Weight | 160.17 g/mol | nih.gov |
| XLogP3 | 1.2 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 160.07355886 Da | nih.gov |
| Topological Polar Surface Area | 74.6 Ų | nih.gov |
Design of Next-Generation Materials based on this compound Frameworks
One of the most exciting future directions for this compound is its use as a building block, or "linker," for creating advanced porous materials known as Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. bldpharm.com The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its constituent metal ions and organic linkers. bldpharm.comgoogle.com
Dicarboxylic acids are a common class of linkers used in MOF synthesis. bldpharm.comrsc.org The unique structure of this compound, with its bulky isopropyl and methyl groups attached to a central quaternary carbon, could lead to the formation of MOFs with novel topologies and properties. The steric hindrance provided by these groups could:
Control Framework Interpenetration: Prevent the formation of dense, interpenetrated structures, leading to higher porosity and surface area.
Tune Pore Size and Shape: Create unique pore environments that could be highly selective for specific gas molecules in separation applications. google.com
Enhance Stability: The bulky aliphatic groups could provide a hydrophobic lining to the pores, potentially increasing the framework's stability towards moisture.
Serve as Catalytic Sites: The acid-base properties of the framework can be tuned, making these materials potential catalysts for various organic transformations. rsc.org
Research in this area would involve systematically reacting the diacid with various metal ions (e.g., Zn²⁺, Cu²⁺, Hf⁴⁺) under different conditions to synthesize and characterize new MOF structures. rsc.orgrsc.org
Interdisciplinary Research at the Interface of Organic Chemistry and Biology/Materials Science
The future of this compound is not confined to traditional organic chemistry but extends to the interface with materials science and biology.
Materials Science: As discussed, the primary interdisciplinary application is in the design of MOFs for gas storage, separation, and catalysis. bldpharm.comgoogle.com This work combines the synthetic challenges of creating the linker with the materials science challenges of framework assembly and characterization.
Biology and Medicinal Chemistry: While the direct biological activity of this compound is unexplored, its structural motifs are relevant. For example, research into carboranyl-containing carboxylic acids for Boron Neutron Capture Therapy (BNCT) of cancer highlights how functionalized acids can be designed for specific biomedical applications. mdpi.com Future work could involve creating derivatives of this compound that incorporate pharmacologically active moieties or act as enzyme inhibitors. The integration of biotransformation, using enzymes or whole cells for synthesis, also represents a key intersection of chemistry and biology, potentially offering greener synthetic routes. rsc.org
Challenges and Open Questions in the Field of Highly Substituted Propanedioic Acids
The synthesis and application of highly substituted propanedioic acids are not without significant hurdles, which themselves represent important areas of research.
Synthetic Challenges: The primary challenge is the construction of the sterically congested quaternary carbon center. Standard methods like the malonic ester synthesis can be inefficient when using bulky secondary alkyl halides due to competing elimination reactions and steric hindrance, which slows down the desired SN2 reaction. youtube.com Developing robust methods to create these crowded centers with high yields remains a significant open question.
Reactivity and Control: Once formed, the reactivity of these diacids can be difficult to control. For example, selective mono-esterification or mono-amidation is challenging due to the similar reactivity of the two carboxylic acid groups. Furthermore, decarboxylation, often an unwanted side reaction, can occur under harsh thermal conditions. mdpi.com
Characterization: The characterization of these molecules and the materials derived from them can be complex. Identifying and overcoming these challenges is key to unlocking the potential of this class of compounds.
| Challenge | Associated Research Opportunity |
| Synthesis of the sterically hindered quaternary carbon center | Development of novel catalytic methods for gem-dialkylation; exploring alternative synthetic routes that avoid SN2 reactions with bulky electrophiles. |
| Competing elimination reactions in alkylation steps | Design of new base and solvent systems to favor substitution over elimination; use of milder reaction conditions. |
| Selective functionalization of one carboxylic acid group | Investigation of enzymatic or protecting-group strategies to differentiate the two acid functionalities. |
| Uncontrolled decarboxylation | Computational and experimental studies to understand the mechanism and kinetics of decarboxylation to identify milder reaction conditions for subsequent transformations. |
| Limited understanding of structure-property relationships in derived materials (e.g., MOFs) | Systematic synthesis and characterization of a library of materials using different substituted propanedioic acids to build predictive models. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for 2-methyl-2-(propan-2-yl)propanedioic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation or substitution reactions targeting the malonic acid backbone. Optimization includes adjusting parameters like temperature (e.g., 60–80°C for controlled reactivity), reaction time (monitored via thin-layer chromatography, TLC), and stoichiometric ratios of reagents (e.g., excess alkylating agents for higher yields). Techniques such as NMR spectroscopy and mass spectrometry are critical for verifying product purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methyl and isopropyl groups) and confirm regiochemistry.
- Infrared (IR) Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry (if crystallized) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in hydrogen bonding patterns for this compound?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze hydrogen-bonding networks. Graph set analysis (as per Etter’s formalism) classifies motifs like D (donor) and A (acceptor) interactions. For conflicting data, compare multiple crystal forms (polymorphs) or employ Hirshfeld surface analysis to quantify intermolecular interactions. Discrepancies may arise from solvent inclusion or temperature-dependent packing; variable-temperature XRD experiments can address this .
Q. What strategies mitigate contradictions in biological activity data for this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., enzymes or receptors).
- Dose-Response Studies : Perform EC₅₀/IC₅₀ assays across multiple cell lines to rule out cell-type specificity.
- Metabolic Stability Assays : Check for rapid degradation in biological matrices (e.g., liver microsomes) using LC-MS.
- Computational Docking : Predict binding modes with molecular targets (e.g., AutoDock Vina) to guide experimental validation .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. nonpolar environments).
- Transition State Analysis : Identify energy barriers for decarboxylation or esterification using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., monitoring CO₂ release via gas chromatography) .
Data Analysis and Validation
Q. What analytical workflows ensure reproducibility in quantifying this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) for biological samples (e.g., plasma) to isolate the compound.
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) ensures separation.
- Quantification : Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate via spike-recovery experiments (target: 85–115% recovery) .
Q. How do steric effects from the isopropyl group influence the compound’s reactivity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with unsubstituted malonic acid derivatives (e.g., esterification with methanol).
- XRD Analysis : Measure bond angles around the substituted carbon to assess steric hindrance.
- Computational Analysis : Calculate steric maps (e.g., using ADF software) to visualize spatial constraints. Experimental data often correlate with reduced nucleophilic substitution rates due to bulky groups .
Biological and Pharmacological Research
Q. What in vitro models are suitable for studying the compound’s metabolic pathways?
- Methodological Answer :
- Hepatocyte Cultures : Assess phase I/II metabolism (e.g., CYP450-mediated oxidation).
- Microsomal Incubations : Identify metabolites via LC-MS/MS.
- Caco-2 Permeability Assays : Predict intestinal absorption for pharmacokinetic profiling. Include negative controls (e.g., CYP inhibitors) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
